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molecular formula C11H10N4O2 B8723575 4-Nitrobenzyl(2-pyrimidinyl)amine

4-Nitrobenzyl(2-pyrimidinyl)amine

Cat. No. B8723575
M. Wt: 230.22 g/mol
InChI Key: ZUYLAIBQWHNNGZ-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

9.4 g (50 mmol) of 4-nitrobenzylamine-hydrochloride, 11.7 g (110 mmol) of sodium carbonate and 7.5 g (50 mmol) of sodium iodide are added to a solution of 5.7 g (50 mmol) of 2-chloropyrimidine in 250 ml of ethanol. The mixture is refluxed for 20 hours. Then the salts are removed by suction filtering, the filtrate is evaporated down and taken up in 300 ml of ethyl acetate. It is washed with water, the solvent is eliminated in vacuo and the residue is chromatographed on silica gel (dichloromethane/methanol=97:3).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)([O-:4])=[O:3].C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].Cl[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1>C(O)C>[N:23]1[CH:24]=[CH:25][CH:26]=[N:27][C:22]=1[NH:10][CH2:9][C:8]1[CH:7]=[CH:6][C:5]([N+:2]([O-:4])=[O:3])=[CH:12][CH:11]=1 |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(CN)C=C1
Name
Quantity
11.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Then the salts are removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
WASH
Type
WASH
Details
It is washed with water
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (dichloromethane/methanol=97:3)

Outcomes

Product
Name
Type
Smiles
N1=C(N=CC=C1)NCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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